molecular formula C23H18N4O4S B3013692 (Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895413-93-1

(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

Cat. No. B3013692
M. Wt: 446.48
InChI Key: GDULEIDKXNJAEF-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

  • Cytotoxic Activity and Tubulin Polymerization Inhibitors : Compounds similar to (Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Some compounds in this series displayed promising cytotoxicity, particularly against human lung adenocarcinoma epithelial cell line, by affecting tubulin polymerization and inducing cell-cycle arrest and apoptotic cell death (Kamal et al., 2014).

  • Anticancer Activity of Thiazole-Pyridine Hybrids : Thiazole incorporated pyridine derivatives, closely related to the chemical , have been synthesized and shown effective in vitro anticancer activity against prostate, liver, laryngeal, and breast cancer cell lines. One such compound demonstrated higher activity against breast cancer than the reference drug, 5-fluorouracil (Bayazeed & Alnoman, 2020).

Antimicrobial and Antifungal Activities

  • Antimicrobial Activity of Zinc(II) Complexes : Zinc(II) complexes with pyridine thiazole derivatives, structurally similar to the chemical , have been synthesized and screened for in vitro antimicrobial activity. These complexes showed more activity than the free ligands and had specificity for certain bacteria or cancer cell lines (Zou Xun-Zhong et al., 2020).

Inhibition of Corrosion

  • Corrosion Inhibitors for Mild Steel : Thiazole based pyridine derivatives have been synthesized and characterized for their corrosion inhibition performance on mild steel. These compounds act as both anodic and cathodic inhibitors, highlighting the potential of related compounds in corrosion prevention (Chaitra et al., 2016).

Other Applications

  • Detection of Enzyme Activity : Polyacrylamide gels containing a novel mixed disulfide compound related to the subject chemical have been used to detect enzymes that catalyze thiol-producing reactions. This demonstrates the utility of such compounds in biochemical analysis (Harris & Wilson, 1983).

  • Metal Sorption and Biological Activity : N-heterocyclic acrylamide polymers, related to the compound , have been used as efficient chelating agents for metal ions. These polymers showed selectivity to various metal ions and were also studied for their antimicrobial activity (Al-Fulaij et al., 2015).

properties

IUPAC Name

(Z)-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-31-19-9-10-21-20(13-19)25-23(32-21)26(15-17-3-2-12-24-14-17)22(28)11-6-16-4-7-18(8-5-16)27(29)30/h2-14H,15H2,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDULEIDKXNJAEF-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

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